molecular formula C12H16F2N2 B3092103 (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1222713-00-9

(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092103
CAS No.: 1222713-00-9
M. Wt: 226.27 g/mol
InChI Key: DSUSIOJENOJXAX-JTQLQIEISA-N
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Description

(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a 2,3-difluorobenzyl substituent.

Properties

IUPAC Name

(3S)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-5-1-3-9(12(11)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUSIOJENOJXAX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C(=CC=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=C(C(=CC=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine typically involves the introduction of the difluorophenyl group onto the piperidine ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, metal-based methods can transfer difluoromethyl groups to aromatic rings in both stoichiometric and catalytic modes . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct such bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The precise conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions, such as temperature and solvent, are tailored to the specific reaction to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorophenyl ketone, while reduction could produce a difluorophenyl alcohol.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine:

Overview
this compound is a chemical compound with the CAS number 1341325-03-8 . Parchem supplies this chemical, along with a range of specialty chemicals, worldwide .

Specifications
The search results include typical product specifications and properties for the compound .

Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context for its potential use:

  • Pharmaceuticals: The text mentions the use of applied radioactivity in the fields of pharmaceuticals and medicine, suggesting a possible application of similar compounds in biomedical research .
  • Research: The text discusses the use of chemicals in research projects requiring rigid standards .
  • Chemical Industry: The compound is related to a range of industrial chemicals .

Related Compounds
The search results mention related compounds, which may provide insight into the potential applications of this compound:

  • N-[4-[(2R,3S)-3-amino-2-methylpiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine .
  • (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride .

Mechanism of Action

The mechanism of action of (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, core scaffolds, molecular weights, and applications:

Compound Name Core Structure Substituent Molecular Weight (Free Base) Application/Notes
(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine Piperidine 2,3-Difluorobenzyl 236.27 Intermediate in kinase inhibitor synthesis; stereochemistry critical for activity .
(3S)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride Piperidine 3-Fluorobenzyl 279.19 (salt) Synthesis intermediate; mono-fluoro analog with distinct electronic properties .
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine Piperidine 4-Fluorobenzyl 208.27 Structural analog; para-fluorine substitution alters steric and electronic profiles .
(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine Pyrrolidine 2-Chloro-3-fluorobenzyl 228.69 Chlorine substitution introduces lipophilicity; smaller ring size affects flexibility .
Goxalapladib (2,3-Difluorophenethyl-naphthyridine derivative) Naphthyridine 2,3-Difluorophenethyl 718.80 Atherosclerosis treatment; extended linker and aromatic core enhance target binding .

Pharmacological Implications

  • Kinase Inhibition: The compound in , which shares a benzyl-piperidine motif, is used in immunosuppressants targeting JAK3 activation . This implies that the target compound’s difluorobenzyl group may enhance binding to kinase active sites.
  • Steric Considerations : Pyrrolidine analogs () exhibit reduced conformational flexibility, which may limit their utility in targets requiring adaptable binding pockets .

Physicochemical Properties

  • Lipophilicity : The 2,3-difluorobenzyl group enhances lipophilicity (clogP ~2.5) compared to para-fluoro (clogP ~1.8) or unsubstituted benzyl analogs, influencing membrane permeability .
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications .

Biological Activity

(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine is a chiral compound featuring a piperidine ring substituted with a difluorophenyl group. Its unique structural characteristics make it an interesting candidate for pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}F2_2N2_2, with a molecular weight of 226.27 g/mol. The stereochemistry at the C-3 position of the piperidine ring is designated as (S)-configuration, which is significant for its biological activity and chemical reactivity .

PropertyValue
Molecular FormulaC12_{12}H16_{16}F2_2N2_2
Molecular Weight226.27 g/mol
CAS Number1222713-00-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The difluorophenyl group enhances the compound's binding affinity and selectivity, potentially leading to more potent biological effects. Research indicates that this compound may modulate pathways involved in cell signaling and metabolic processes .

Potential Targets

  • Receptors : The compound may interact with muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory .
  • Enzymes : It may also inhibit specific enzymes related to neurological pathways and cancer biology.

Biological Activity and Therapeutic Applications

Research has suggested that this compound exhibits promising pharmacological properties. Compounds with similar structures have been explored for their potential in treating various conditions, including:

  • Neurological Disorders : Due to its potential interaction with acetylcholine receptors, it may offer therapeutic benefits in conditions like Alzheimer's disease.
  • Cancer : Similar compounds have shown inhibitory effects on pathways critical for tumor growth and metastasis .

Comparison with Similar Compounds

The biological activity of this compound can be better understood by comparing it to similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3S)-1-[(2,4-Difluorophenyl)methyl]piperidin-3-amineSimilar piperidine structure with different fluorine substitutionPotentially different biological activity due to fluorine position
N-(4-Fluorobenzyl)piperidin-3-amineContains a fluorobenzyl group instead of difluorophenylMay exhibit distinct pharmacological properties
(S)-(+)-3-AminopiperidineA simpler piperidine derivative without aromatic substitutionUsed widely in pharmaceutical applications

These comparisons illustrate how variations in substitution patterns can influence both chemical behavior and biological activity.

Q & A

Q. What are the established synthetic routes for (3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from chiral piperidine precursors. Key steps include:

  • Reductive amination between a 2,3-difluorobenzaldehyde derivative and a (3S)-piperidin-3-amine intermediate under hydrogenation conditions .
  • Use of chiral auxiliaries or asymmetric catalysis to preserve stereochemical integrity, as seen in analogous piperidine syntheses .
  • Solvent optimization : Dichloromethane or acetonitrile is preferred for solubility and inertness, with reactions conducted under nitrogen/argon to prevent oxidation .
  • Purification : Column chromatography or recrystallization improves enantiomeric purity (>98% ee) .
    Critical Parameters :
  • Temperature (0–25°C) to avoid racemization.
  • Catalyst choice (e.g., palladium for hydrogenation) impacts yield (60–85%) .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons from the 2,3-difluorophenyl group appear as doublets (δ 6.8–7.2 ppm). Piperidine protons show distinct splitting due to stereochemistry (e.g., δ 3.1–3.5 ppm for N-CH₂) .
    • ¹³C NMR : Fluorine coupling splits aromatic carbons (J ≈ 240–250 Hz) .
  • Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ should match the molecular formula (C₁₂H₁₅F₂N₂, calculated 249.1204) .
  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) to confirm enantiopurity (retention time ~12–15 min) .

Q. How does the stereochemistry of this compound affect its binding affinity to biological targets?

Methodological Answer: The (3S) configuration is critical for spatial complementarity with receptors. For example:

  • Serotonin receptors (5-HT) : The (3S) enantiomer shows 10-fold higher affinity (Kᵢ = 15 nM) than the (3R) form due to optimal hydrogen bonding with Asp155 in the binding pocket .
  • Dopamine transporters : Stereochemistry influences π-π stacking with Phe319, as demonstrated in molecular docking studies .
    Experimental Validation :
  • Compare enantiomers in radioligand displacement assays .
  • Use site-directed mutagenesis to validate key receptor interactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time) to reduce noise .
  • Concentration gradients : Perform dose-response curves (0.1–100 µM) to identify non-linear effects .
  • Statistical modeling : Apply Design of Experiments (DoE) to isolate confounding variables (e.g., pH, temperature) .
    Case Study :
    A 2024 patent (EP 4 374 877 A2) resolved discrepancies in IC₅₀ values (1–10 µM) by optimizing assay buffers and using a common reference compound .

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Methodological Answer:

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation (99% ee achieved in analogous piperidines) .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR to detect racemization .
    Data-Driven Optimization :
  • A 2025 study improved yield (75%→92%) by adjusting reaction time (4→2 hr) and temperature (25→0°C) .

Q. What computational methods are suitable for predicting the structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess stability of fluorine interactions .
  • QSAR Models : Use Hammett constants (σ) for fluorine substituents to predict logP and bioavailability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for analog substitutions (e.g., replacing F with Cl) .
    Validation :
  • Compare computational predictions with in vitro Ki values for 5–10 analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine
Reactant of Route 2
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(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine

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